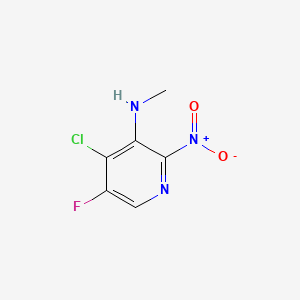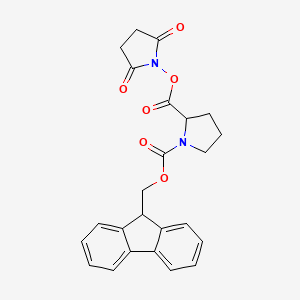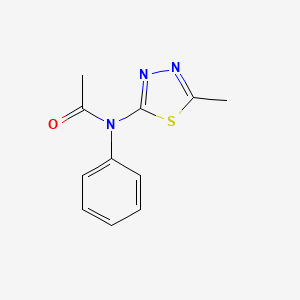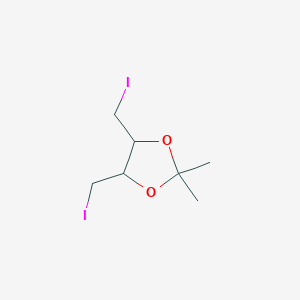
(2R,3S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, along with a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The synthetic route may include the following steps:
Formation of the phenyl ring: Starting with a suitable aromatic precursor, the methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the amino group: The amino group can be introduced via reductive amination or through the use of protecting groups followed by deprotection.
Formation of the butanoic acid backbone: This can be achieved through various methods such as Grignard reactions or aldol condensations, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-Amino-3-(4-methoxyphenyl) butanoic acid: Lacks the dimethyl groups on the phenyl ring.
(2R,3S)-2-Amino-3-(2,6-dimethylphenyl) butanoic acid: Lacks the methoxy group on the phenyl ring.
(2R,3S)-2-Amino-3-(4-methoxy-2-methylphenyl) butanoic acid: Has only one methyl group on the phenyl ring.
Uniqueness
The presence of both methoxy and dimethyl groups on the phenyl ring of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-7-5-10(17-4)6-8(2)11(7)9(3)12(14)13(15)16/h5-6,9,12H,14H2,1-4H3,(H,15,16)/t9-,12+/m0/s1 |
InChI Key |
ATOGTCKZZNPVDN-JOYOIKCWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1[C@H](C)[C@H](C(=O)O)N)C)OC |
Canonical SMILES |
CC1=CC(=CC(=C1C(C)C(C(=O)O)N)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


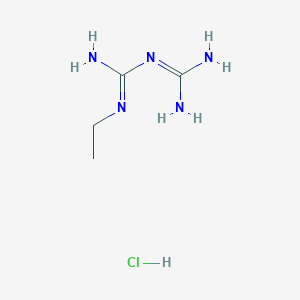
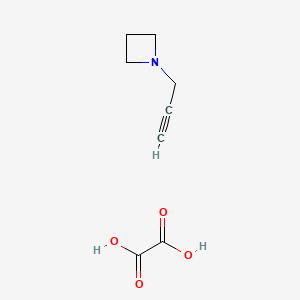
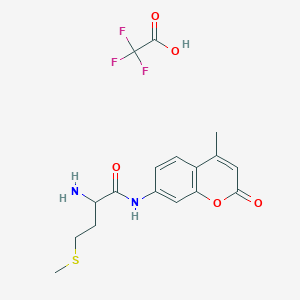
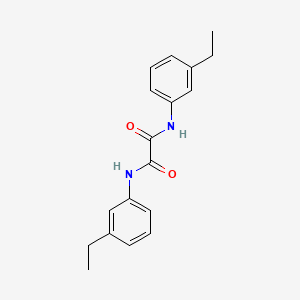
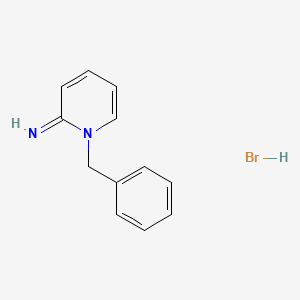
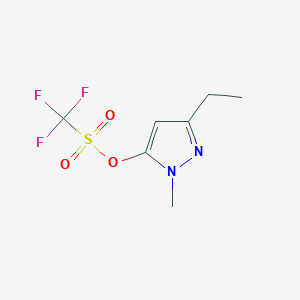
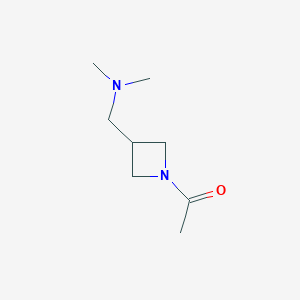
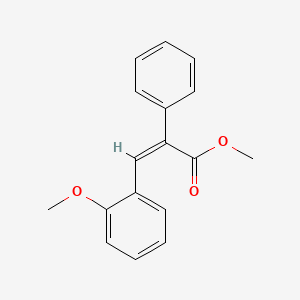
![cyclopenta-1,3-diene;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B13902866.png)
